

FPH2 (Fimepinostat) Signaling in Primary Human Hepatocytes: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	FPH2	
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Introduction

Fimepinostat (**FPH2**, also known as CUDC-907) is a potent, orally bioavailable small molecule that dually inhibits Class I Phosphoinositide 3-Kinases (PI3K) and Class I and II Histone Deacetylases (HDACs).[1][2][3] This dual inhibitory action allows Fimepinostat to simultaneously modulate two critical oncogenic signaling pathways, making it a subject of significant interest in cancer research, particularly for hepatocellular carcinoma (HCC).[4][5] While much of the research has focused on its anti-tumor effects, Fimepinostat also influences the behavior of primary human hepatocytes, notably in the context of in vitro expansion.[4] This guide provides a comprehensive technical overview of the known signaling pathways affected by Fimepinostat in human hepatocytes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of Fimepinostat

Fimepinostat exerts its effects by concurrently targeting two distinct but interconnected signaling networks: the PI3K/AKT/mTOR pathway and the HDAC-mediated regulation of gene expression.

Inhibition of the PI3K/AKT/mTOR Pathway



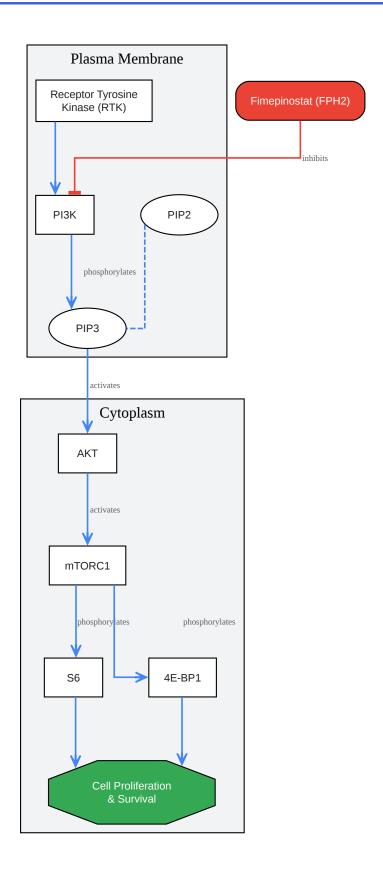




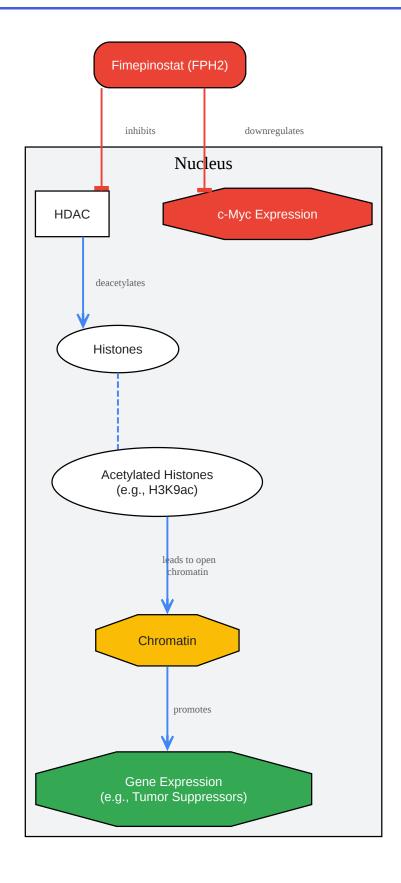
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division.[4][6] Fimepinostat inhibits Class I PI3K isoforms (α , β , δ), leading to a cascade of downstream effects.[1]

Inhibition of PI3K prevents the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This reduction in PIP3 levels prevents the recruitment and activation of key downstream effectors, including AKT. The subsequent decrease in AKT phosphorylation leads to the reduced activity of mTORC1, a critical regulator of protein synthesis. This is evidenced by the decreased phosphorylation of its downstream targets, the ribosomal protein S6 (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5]















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